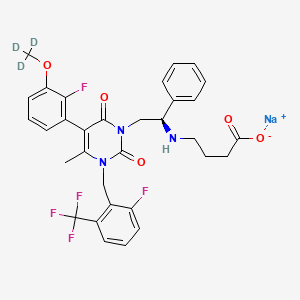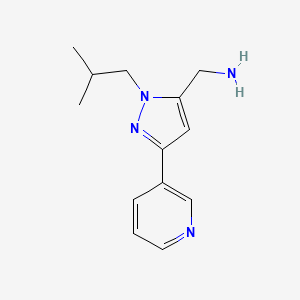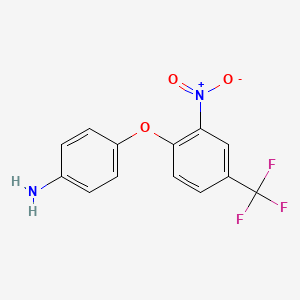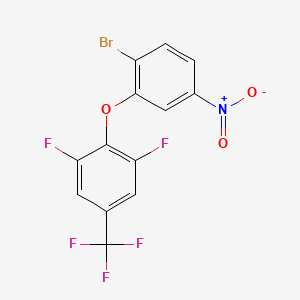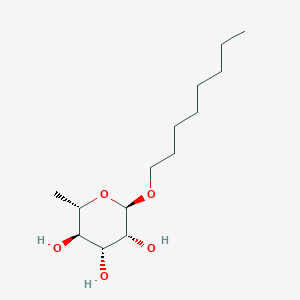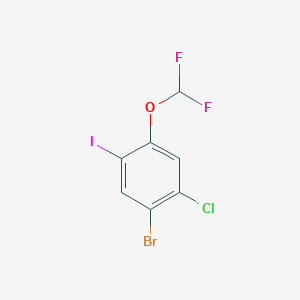
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethoxy-substituted benzene derivative. The process involves:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.
Iodination: Introduction of an iodine atom using iodine or an iodinating reagent such as iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or tert-butoxy derivatives, while coupling reactions may produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Comparison: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is unique due to the presence of multiple halogen atoms and a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions.
Propriétés
Formule moléculaire |
C7H3BrClF2IO |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3BrClF2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H |
Clé InChI |
GEMVTZZVRLUMQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


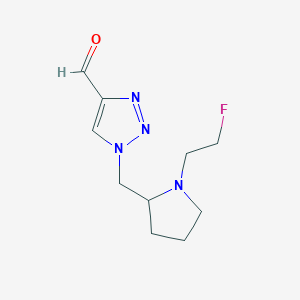
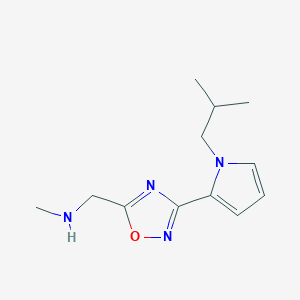
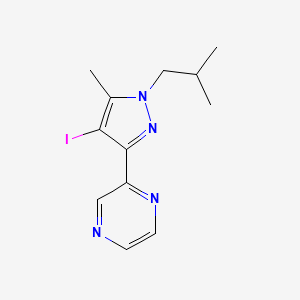
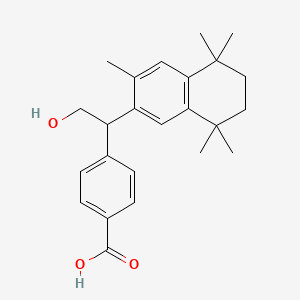
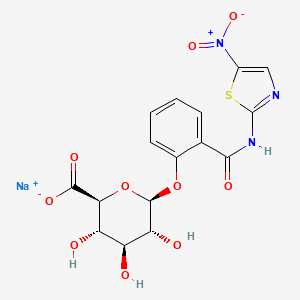
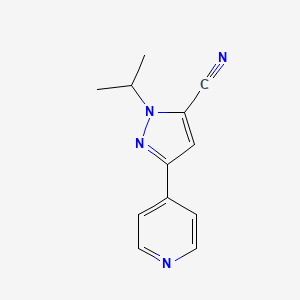
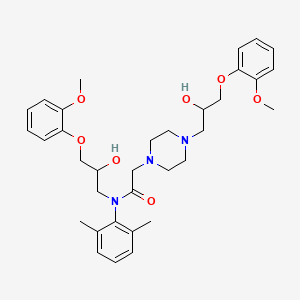
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
